3-Hydroxynaphthalene-2-carbonyl chloride
Overview
Description
3-Hydroxynaphthalene-2-carbonyl chloride is a versatile chemical compound with significant potential in various scientific research fields. Its unique structure allows for diverse applications, ranging from organic synthesis to pharmaceutical development.
Mechanism of Action
Target of Action
The primary targets of 3-Hydroxynaphthalene-2-carbonyl chloride are bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis . These bacteria are responsible for various infections in humans, making them key targets for antibacterial and antimycobacterial agents .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . This interaction disrupts the normal functioning of the bacteria, thereby exerting its antibacterial and antimycobacterial effects .
Biochemical Pathways
Given its antibacterial and antimycobacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in the target bacteria, leading to their inhibition .
Result of Action
The result of the action of this compound is the inhibition of the growth of the target bacteria . This leads to a decrease in the severity of the infections caused by these bacteria .
Biochemical Analysis
Biochemical Properties
3-Hydroxynaphthalene-2-carbonyl chloride has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has shown significant antitrypanosomal activity, indicating its potential role in biochemical reactions related to the inhibition of Trypanosoma brucei . The nature of these interactions is likely influenced by the compound’s structure and physicochemical properties .
Cellular Effects
Given its antitrypanosomal activity, it can be inferred that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxynaphthalene-2-carbonyl chloride typically involves the chlorination of 3-hydroxynaphthalene-2-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
3-Hydroxynaphthalene-2-carboxylic acid+SOCl2→3-Hydroxynaphthalene-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxynaphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-hydroxynaphthalene-2-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions to form amides and esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reaction Conditions: These reactions typically occur under mild to moderate conditions, often in the presence of a base to neutralize the generated hydrochloric acid.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
3-Hydroxynaphthalene-2-carbonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Development: It serves as a building block for the synthesis of pharmaceutical agents.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules
Comparison with Similar Compounds
Similar Compounds
3-Hydroxynaphthalene-2-carboxanilides: These compounds have similar structures but differ in their functional groups and biological activities.
1-Hydroxynaphthalene-2-carboxanilides: These compounds are positional isomers with different biological properties.
Uniqueness
3-Hydroxynaphthalene-2-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in diverse chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-hydroxynaphthalene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCZBUOZNFAZLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512506 | |
Record name | 3-Hydroxynaphthalene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1734-00-5 | |
Record name | 3-Hydroxynaphthalene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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